molecular formula C24H25NO3 B2555587 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide CAS No. 1396852-68-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2555587
CAS No.: 1396852-68-8
M. Wt: 375.468
InChI Key: HWWKNLVDDDUGQX-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide (CAS 1396852-68-8) is a synthetic amide derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a biphenyl core, a hydroxypropyl chain, and a 3-methoxyphenyl acetamide group. The 3-methoxyphenyl substituent introduces electron-donating effects, which can influence the compound's electronic distribution and metabolic stability . Structurally related N-(biphenyl-4'-yl)methyl acetamide derivatives have been extensively studied for their excellent anticonvulsant activities in rodent models, demonstrating potency in the maximal electroshock (MES) and 6 Hz psychomotor seizure tests, which are models for generalized tonic-clonic and therapy-resistant limbic seizures, respectively . The mechanism of action for this class of compounds is associated with the modulation of voltage-gated sodium channels (VGSCs), potently promoting the transition of the channels to the slow-inactivated state and displaying frequency-dependent (use) inhibition of sodium currents at low micromolar concentrations . This mechanism, which decreases neuronal hyperexcitability, is a key area of investigation for the development of new therapeutic agents. In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules and is investigated for its potential as a biochemical probe or inhibitor in various biological systems . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-24(27,17-25-23(26)16-18-7-6-10-22(15-18)28-2)21-13-11-20(12-14-21)19-8-4-3-5-9-19/h3-15,27H,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKNLVDDDUGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl compound with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl derivative.

    Attachment of the methoxyphenyl group: This can be done through an acylation reaction using 3-methoxybenzoyl chloride and the hydroxypropyl biphenyl compound in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, while the hydroxypropyl group can enhance solubility and bioavailability. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name Key Substituents Structural Differences Physicochemical Properties Biological/Pharmacological Notes References
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide Biphenyl, hydroxypropyl, 3-methoxyphenyl Reference compound Moderate logP (predicted), enhanced solubility due to hydroxyl group Potential CNS or anti-inflammatory activity inferred from biphenyl and methoxy motifs
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Biphenyl, fluoro, indole-ethyl Fluoro substitution, indole moiety Higher lipophilicity (fluoro), possible enhanced blood-brain barrier penetration Derived from flurbiprofen-tryptamine hybrid; potential analgesic or neuroactive properties
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl Chloro groups, pyrazole ring Low solubility (crystalline, hydrogen-bonded dimers), high melting point (473–475 K) Structural mimic of benzylpenicillin; possible antimicrobial or enzyme-inhibitory activity
2-([1,1'-Biphenyl]-4-yl)-N-(4-boronic acid phenyl)acetamide Biphenyl, boronic acid Boronic acid substituent Reactivity in Suzuki couplings; moderate aqueous solubility Boronic acid enhances targeting of serine proteases or glycans; potential anticancer applications
Goxalapladib (CAS-412950-27-7) Naphthyridine core, trifluoromethyl, piperidinyl Complex polycyclic structure, trifluoromethyl groups High molecular weight (718.80 g/mol), lipophilic (fluorine) Clinical candidate for atherosclerosis; targets lipoprotein-associated phospholipase A2 (Lp-PLA2)
N-(3-Amino-4-methoxyphenyl)acetamide 3-Amino-4-methoxyphenyl Simplified structure (no biphenyl or hydroxypropyl) High solubility (polar amino group), low toxicity Research chemical; used as a synthetic intermediate or for structure-activity relationship studies

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., fluoro in , chloro in ): Increase lipophilicity and metabolic stability but may raise toxicity concerns .

Hydrogen Bonding and Solubility :

  • The hydroxypropyl group in the target compound facilitates hydrogen bonding, contrasting with crystalline dichlorophenyl analogs () that form rigid dimers, reducing solubility .

Structural Complexity and Target Specificity :

  • Larger molecules like Goxalapladib () exhibit high target specificity due to polycyclic cores and fluorine substitutions but face challenges in synthetic accessibility and bioavailability .

Cat. 3) or environmental persistence . The target compound’s methoxy and hydroxyl groups likely pose lower regulatory risks .

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